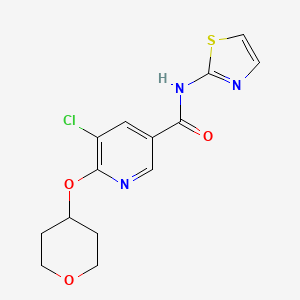
5-chloro-6-(oxan-4-yloxy)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-(oxan-4-yloxy)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14ClN3O3S and its molecular weight is 339.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-chloro-6-(oxan-4-yloxy)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a thiazole group and an oxan moiety. Its molecular formula is C₁₁H₁₃ClN₄O₂S, with a molecular weight of approximately 446.9 g/mol. The presence of chlorine and oxygen atoms contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 446.9 g/mol |
| XLogP3 | 4.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit promising antibacterial activity. For instance, derivatives containing the thiazole ring have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism typically involves inhibition of bacterial protein synthesis by interfering with ribosomal function.
Cytotoxicity and Antitumor Activity
In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The thiazole moiety is known for its ability to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to disrupted metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, promoting or inhibiting cell growth and survival.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, affecting replication and transcription processes .
Study 1: Antibacterial Efficacy
A study published in Biomed Research International examined the antibacterial efficacy of thiazole derivatives against clinical isolates of MRSA. The results showed that the tested compounds significantly inhibited bacterial growth at low concentrations, suggesting potential for development as therapeutic agents .
Study 2: Antitumor Activity
Research conducted on a series of thiazole-pyridine derivatives revealed that these compounds could effectively induce apoptosis in human cancer cell lines through ROS-mediated pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Propriétés
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-7-9(12(19)18-14-16-3-6-22-14)8-17-13(11)21-10-1-4-20-5-2-10/h3,6-8,10H,1-2,4-5H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPAFYSOKKYPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=NC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














